molecular formula C54H92O25 B591369 Hosenkoside K CAS No. 160896-49-1

Hosenkoside K

Cat. No. B591369
CAS RN: 160896-49-1
M. Wt: 1141.305
InChI Key: JWINIHBXRZXFKL-SGBJXWCQSA-N
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Description

Hosenkoside K is a bioactive baccharane glycoside isolated from the seeds of impatiens balsamina .


Molecular Structure Analysis

Hosenkoside K is a baccharane glycoside with a molecular weight of 1141.29 and a molecular formula of C54H92O25 .


Chemical Reactions Analysis

Hosenkoside K has been studied using liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of two baccharane glycosides (hosenkoside A and hosenkoside K) of total saponins of Semen Impatientis in rat plasma .


Physical And Chemical Properties Analysis

Hosenkoside K is a solid substance with a molecular weight of 1141.29 and a molecular formula of C54H92O25 . Further physical and chemical properties analysis would require more specific experimental data.

Scientific Research Applications

1. Identification and Characterization

Hosenkoside K is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure was identified using advanced techniques like two-dimensional NMR, COSY, HMQC, HMBC, ROESY, TOCSY, and chemical derivatization. This identification is crucial for understanding its potential applications and properties (Shoji et al., 1994).

2. Pharmacokinetics Study

A study developed a sensitive LC-MS/MS method for simultaneous determination of hosenkoside A and K in rat plasma. This was used for pharmacokinetic studies of orally administered total saponins of Semen Impatientis in rats. Understanding the pharmacokinetics of hosenkoside K can guide its potential therapeutic applications (Yu et al., 2017).

3. Antitumor Potential

Research has indicated that hosenkoside K, along with other baccharane-type glycosides, shows in vitro growth inhibitory activity in human cancer A375 cells. This suggests a potential value of hosenkoside K in antitumor applications, especially as it exhibits anti-hepatic fibrosis activity (Wu et al., 2017).

Safety and Hazards

Hosenkoside K is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINIHBXRZXFKL-SGBJXWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hosenkoside K

Q & A

Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?

A1: While research on Hosenkoside K is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and Hosenkoside K in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of Hosenkoside K's absorption, distribution, metabolism, and excretion. []

Q2: Can you elaborate on the extraction methods employed for obtaining Hosenkoside K from its natural source?

A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including Hosenkoside K, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []

Q3: Are there any studies investigating the potential anti-cancer activity of Hosenkoside K?

A3: Although specific studies on Hosenkoside K's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including Hosenkoside K, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of Hosenkoside K in this context.

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